molecular formula C32H48O5 B13057729 Heteroclicacid

Heteroclicacid

Cat. No.: B13057729
M. Wt: 512.7 g/mol
InChI Key: MKKFLSRJYVTGTF-UTMFLKSCSA-N
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Description

Heteroclicacid (compound 7) is a triterpenoid carboxylic acid isolated from the roots of Kadsura heteroclita using advanced chromatographic techniques (e.g., silica gel column chromatography, Sephadex LH-20) and structurally characterized via NMR, MS, UV, and X-ray diffraction . It belongs to a class of bioactive triterpenoids known for their diverse pharmacological properties, including anti-inflammatory and antioxidant activities. The compound was identified alongside 19 other compounds, many of which are triterpenoids or phenolic derivatives, highlighting its natural product origin in traditional medicinal plants .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(Z,5R,6S)-5-acetyloxy-2-methyl-6-[(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(27(35)36)8-9-23(37-21(3)33)20(2)22-12-14-30(7)25-11-10-24-28(4,5)26(34)13-15-31(24)18-32(25,31)17-16-29(22,30)6/h8,20,22-25H,9-18H2,1-7H3,(H,35,36)/b19-8-/t20-,22+,23+,24?,25-,29+,30-,31+,32?/m0/s1

InChI Key

MKKFLSRJYVTGTF-UTMFLKSCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroclicacid typically involves the formation of a heterocyclic ring through various organic reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Heteroclicacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

Heteroclicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heteroclicacid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Co-Isolated Compounds

Compound This compound (7) Schizandronic Acid (6) Mallomacrostin C (2)
Source Kadsura heteroclita Kadsura heteroclita Kadsura heteroclita
Class Triterpenoid carboxylic acid Triterpenoid Triterpenoid lactone
Key Functional Groups Carboxylic acid Ester groups Lactone ring
Structural Features Cyclic triterpene skeleton with -COOH substituent Oxidized triterpene with ester linkages Macrocyclic lactone fused to triterpene
Characterization Methods NMR, MS, X-ray diffraction NMR, MS NMR, MS
Reported Bioactivities Hypothesized: Anti-inflammatory (based on triterpenoid class) Known: Hepatoprotective effects in related species Potential anticancer activity (common in lactones)

Key Findings:

Structural Differentiation :

  • This compound’s carboxylic acid group distinguishes it from schizandronic acid (ester-containing) and mallomacrostin C (lactone-containing). This functional group may enhance its solubility and interaction with biological targets, such as enzymes or receptors involved in inflammation .
  • The macrocyclic lactone in mallomacrostin C suggests a different biosynthetic pathway compared to this compound’s simpler carboxylation .

Biological Implications: Triterpenoid carboxylic acids like this compound are often associated with membrane permeability and antioxidant activity due to their polar -COOH group, whereas lactones (e.g., mallomacrostin C) may exhibit cytotoxicity via ring-opening reactions .

Methodological Consistency: All three compounds were isolated using similar chromatographic techniques, ensuring reproducibility in natural product chemistry . Structural elucidation relied on NMR and MS, standard methods for triterpenoid characterization .

Critical Analysis of Existing Research

  • Gaps in Bioactivity Data : While this compound’s structure is well-documented, specific pharmacological studies are absent in the provided evidence. In contrast, schizandronic acid has documented hepatoprotective roles, suggesting a need for targeted assays on this compound .
  • Comparative Structural Studies: emphasizes the importance of heterocyclic systems in drug design.

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